molecular formula C12H9ClFN B594984 3'-Chloro-4-fluorobiphenyl-3-amine CAS No. 1226001-94-0

3'-Chloro-4-fluorobiphenyl-3-amine

Cat. No.: B594984
CAS No.: 1226001-94-0
M. Wt: 221.659
InChI Key: LBJGILARYUHIFL-UHFFFAOYSA-N
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Description

3'-Chloro-4-fluorobiphenyl-3-amine is a substituted biphenyl compound of interest in advanced chemical research and development. Its molecular structure, which incorporates chloro and fluoro substituents on the biphenyl scaffold, is frequently explored in medicinal chemistry for creating novel synthetic intermediates . While the specific biological pathway for this compound may not be fully characterized, structurally similar biphenyl amines are known to be valuable precursors in pharmaceutical research. For instance, related compounds serve as key intermediates in the synthesis of active molecules, such as Positive Allosteric Modulators (PAMs) for metabotropic glutamate receptors (mGlu2), which are being investigated for their potential in treating central nervous system disorders . The structural motif is also relevant in the development of agrochemicals, as seen in the synthesis of fungicides like bixafen . This amine provides researchers with a versatile building block for constructing complex molecular architectures in drug discovery and material science programs.

Properties

IUPAC Name

5-(3-chlorophenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJGILARYUHIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Chloro 4 Fluorobiphenyl 3 Amine

Retrosynthetic Disconnections and Strategic Approaches for Biphenyl (B1667301) Amine Construction

The construction of 3'-Chloro-4-fluorobiphenyl-3-amine can be approached through two primary retrosynthetic disconnections. The first strategy involves the formation of the central carbon-carbon (C-C) bond of the biphenyl system. The second key disconnection is the formation of the carbon-nitrogen (C-N) bond to introduce the amine functionality.

Strategy 1: C-C Bond Formation as the Key Step

This approach prioritizes the construction of the biphenyl backbone. The target molecule is disconnected at the C-C bond linking the two phenyl rings. This leads to two simpler aryl precursors that can be coupled together. The amino group can either be present on one of the precursors before the coupling reaction or introduced in a subsequent step after the biphenyl core has been assembled.

Strategy 2: C-N Bond Formation as the Key Step

Alternatively, the synthesis can be planned with the C-N bond formation as the final key transformation. In this scenario, a pre-formed biphenyl precursor, such as 3'-chloro-4-fluorobiphenyl-3-halide, is coupled with an ammonia (B1221849) equivalent or a protected amine source to furnish the final product.

These two strategic disconnections pave the way for the application of powerful transition-metal-catalyzed cross-coupling reactions, which are discussed in detail in the following sections.

Carbon-Carbon Bond Formation via Cross-Coupling Strategies

The formation of the biphenyl C-C bond is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the synthesis of biaryl compounds. wikipedia.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. wikipedia.orgnih.gov

For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the coupling of (3-aminophenyl)boronic acid with 1-bromo-3-chloro-4-fluorobenzene or, alternatively, 3-bromoaniline (B18343) with (3-chloro-4-fluorophenyl)boronic acid. The choice of coupling partners can be influenced by the commercial availability and reactivity of the starting materials. The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ComponentExampleRole
Aryl Halide 1-Bromo-3-chloro-4-fluorobenzeneElectrophilic partner
Arylboronic Acid (3-Aminophenyl)boronic acidNucleophilic partner
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Facilitates the catalytic cycle
Ligand PPh₃, SPhos, XPhosStabilizes and activates the catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activator for the boronic acid
Solvent Toluene, Dioxane, DMF, WaterReaction medium

This table presents generalized conditions. Specific conditions may vary based on substrate reactivity.

While the Suzuki-Miyaura coupling is highly prevalent, other transition metal-catalyzed reactions provide viable alternatives for biphenyl synthesis, each with its own set of advantages.

Negishi Coupling: This reaction couples an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is known for its high reactivity and functional group tolerance, often proceeding under mild conditions. acs.orgacs.org For the target molecule, this could involve the reaction of a (3-chloro-4-fluorophenyl)zinc halide with a 3-haloaniline derivative.

Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) as the nucleophilic partner, coupled with an organic halide in the presence of a palladium catalyst. lnigchrm.inorganic-chemistry.org A key advantage is the stability of organostannanes, though their toxicity is a significant drawback. organic-chemistry.org

Hiyama Coupling: This coupling reaction employs an organosilane as the organometallic partner. numberanalytics.comorganic-chemistry.org The reaction requires activation of the carbon-silicon bond, typically with a fluoride (B91410) source like TBAF or under basic conditions. organic-chemistry.orgrsc.org The low toxicity and stability of organosilanes make this an environmentally benign alternative. rsc.org

Table 2: Overview of Alternative C-C Cross-Coupling Reactions

ReactionOrganometallic ReagentCatalystKey Features
Negishi Organozinc (R-ZnX)Pd or NiHigh reactivity, mild conditions. wikipedia.orgacs.org
Stille Organostannane (R-SnR'₃)PdTolerant of many functional groups, but tin reagents are toxic. lnigchrm.inorganic-chemistry.org
Hiyama Organosilane (R-SiR'₃)Pd or NiLow toxicity, requires fluoride or base activation. numberanalytics.comrsc.org

This table provides a comparative overview of common cross-coupling reactions for biphenyl synthesis.

The use of highly reactive aryne intermediates offers a distinct approach to biphenyl synthesis, diverging from traditional cross-coupling methods. rsc.org Arynes, such as benzyne, can be generated in situ from precursors like 2-(trimethylsilyl)phenyl triflates or ortho-dihaloarenes. rsc.org These intermediates can then undergo various transformations to form biaryl structures. One strategy involves the [4+2] cycloaddition of an aryne with a suitable diene, followed by subsequent aromatization. Another approach is the addition of an organometallic reagent to the aryne, which can then be followed by a coupling step. acs.org While powerful, the regioselectivity of additions to unsymmetrical arynes can be a challenge that requires careful consideration of the substrate and reaction conditions.

Carbon-Nitrogen Bond Formation Methodologies

The introduction of the amine group is a critical step in the synthesis of this compound. Modern methods allow for the direct formation of the C-N bond with high efficiency.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a premier method for synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. mdpi.com It offers significant advantages over classical methods, such as broader substrate scope and milder reaction conditions. mdpi.com

In a retrosynthetic approach where the C-N bond is formed last, a precursor like 3-bromo-3'-chloro-4'-fluorobiphenyl would be coupled with an ammonia equivalent (e.g., lithium bis(trimethylsilyl)amide) or a protected amine, followed by deprotection. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and has been the subject of extensive development, with sterically hindered, electron-rich ligands often providing the best results.

Table 3: Typical Reaction Conditions for Buchwald-Hartwig Amination

ComponentExampleRole
Aryl Halide 3-Bromo-3'-chloro-4'-fluorobiphenylElectrophilic partner
Amine Source Ammonia, Benzophenone imine, Primary/Secondary AmineNucleophilic partner
Catalyst Pd(OAc)₂, Pd₂(dba)₃Facilitates the catalytic cycle
Ligand BINAP, XPhos, RuPhosStabilizes and activates the catalyst
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Amine deprotonation and catalyst regeneration
Solvent Toluene, DioxaneReaction medium

This table presents generalized conditions. The specific combination of catalyst, ligand, and base is critical for success and depends on the specific substrates.

Reductive Amination and Amidation Approaches

While direct synthesis of this compound via reductive amination of a corresponding carbonyl precursor (e.g., 3'-chloro-4-fluorobiphenyl-3-one) is a conceptually plausible route, specific documented examples for this exact transformation are not prevalent in the literature. However, the principles of reductive amination represent a powerful tool in amine synthesis. Modern methods, such as direct Brønsted acid-catalyzed reductive amination, allow for the reaction of carbonyl compounds with an amine source under metal-free conditions. chemrxiv.org For instance, a protocol using triflic acid as a catalyst can efficiently promote the reductive amination of a wide range of aldehydes and ketones. chemrxiv.org Theoretically, a biphenyl ketone could be reacted with ammonia or an ammonia equivalent, followed by reduction, to yield the primary amine.

Conversely, the amine functionality of this compound readily undergoes amidation reactions. This common transformation involves reacting the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. This reaction is fundamental for converting the amine into a more complex amide derivative, a common step in the synthesis of pharmaceuticals and other functional materials.

Functional Group Interconversions for Amine and Halogen Introduction

The strategic introduction of the amine and halogen moieties onto the biphenyl core often relies on robust and well-established functional group interconversion reactions.

Reduction of Nitroaryl Precursors to the Amine Functionality

A primary and highly effective strategy for introducing the 3-amino group involves the reduction of a nitroaryl precursor, namely 3'-chloro-4-fluoro-3-nitrobiphenyl. The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. A variety of reagents and conditions can achieve this, offering flexibility in terms of scale, cost, and compatibility with other functional groups.

Commonly employed methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Metal-acid systems, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are classical methods that remain widely used. A particularly effective and milder method involves the use of iron powder in the presence of an electrolyte like ammonium (B1175870) chloride in a mixed solvent system (e.g., ethanol/water), which was used to reduce a nitro group on a quinazoline (B50416) ring system that also contained a 3-chloro-4-fluorophenyl substituent. mdpi.com More modern approaches include the metal-free reduction using trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine base, which can be performed efficiently under continuous-flow conditions. beilstein-journals.org This method has been successfully applied to produce clean amine products in high yields, as demonstrated in the synthesis of a precursor for the fungicide boscalid. beilstein-journals.org

Table 1: Selected Reagents for Nitro Group Reduction

Reagent/System Typical Conditions Notes
H₂, Pd/C Methanol or Ethanol, room temp. to 50°C Highly efficient, clean reaction; requires hydrogenation equipment.
Fe, NH₄Cl Ethanol/Water, reflux Inexpensive, effective, and common for large-scale synthesis. mdpi.com
SnCl₂·2H₂O Ethanol, reflux Effective reducing agent, often used for selective reductions.

Diazotization and Subsequent Transformations for Arylamines

The primary amine group of this compound is a synthetic handle that can be converted into a wide array of other functional groups through diazotization. fiveable.meresearchgate.net This reaction involves treating the arylamine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). jove.comorganic-chemistry.org This process converts the amine into a highly versatile diazonium salt (Ar-N₂⁺). numberanalytics.com

The diazonium group is an excellent leaving group (releasing N₂ gas) and can be displaced by various nucleophiles in well-known named reactions: fiveable.meorganic-chemistry.org

Sandmeyer Reaction: Uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. fiveable.menumberanalytics.com

Gattermann Reaction: Uses copper powder and the corresponding halogen acid to introduce a halogen. numberanalytics.com

Schiemann Reaction: Involves the thermal decomposition of an isolated diazonium tetrafluoroborate (B81430) salt to introduce a fluorine atom.

Deamination: The diazonium group can be replaced by a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂).

Hydroxylation: Heating the acidic diazonium salt solution introduces a hydroxyl group (-OH).

These transformations highlight the synthetic utility of this compound as an intermediate for creating a diverse library of substituted biphenyls.

Regioselective Halogenation and Fluorination of Aromatic Rings

Introducing the chlorine and fluorine atoms at specific positions on the biphenyl skeleton is a significant synthetic challenge that requires careful control of regioselectivity. The synthesis could, in principle, start from 3-aminobiphenyl, followed by selective halogenation.

Regioselective Chlorination: The chlorination of activated aromatic rings can be achieved under mild conditions. researchgate.net Reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid in solvents such as acetonitrile (B52724) can provide good regioselectivity. researchgate.net For biphenyl systems, palladium-catalyzed methods have been developed for the regioselective C-H chlorination using N-chlorosuccinimide as the oxidant, often directed by a functional group on the substrate. acs.org The directing effect of the amine group (or a protected form like an amide) and the steric hindrance of the second phenyl ring would be critical factors in determining the position of chlorination.

Regioselective Fluorination: Direct regioselective fluorination of aromatic C-H bonds is notoriously difficult. However, significant progress has been made. For instance, I(I)/I(III) catalysis has been employed for the highly regioselective fluorination of allenes. nih.govnih.gov While not directly applicable to a simple arene, this illustrates the advanced catalytic systems being developed. More traditionally, the fluorine atom is introduced using a precursor like an amine via the Schiemann reaction or through nucleophilic aromatic substitution on a suitably activated precursor (e.g., a nitro- or cyano-substituted ring). The synthesis of fluorinated biphenyls is often accomplished via cross-coupling reactions where one of the coupling partners already contains the fluorine atom, such as the Suzuki-Miyaura coupling of a fluorinated boronic acid. rsc.org

Classical and Modern Synthetic Routes to this compound

The construction of the core biphenyl structure is the cornerstone of the synthesis.

Gomberg-Bachmann and Related Radical Coupling Processes

The Gomberg-Bachmann reaction is a classical method for synthesizing unsymmetrical biaryls through a radical coupling mechanism. wikipedia.org The reaction involves the treatment of a diazonium salt with an aromatic compound (used as the solvent) in the presence of a base. wikipedia.org

To synthesize this compound, two hypothetical Gomberg-Bachmann routes can be proposed:

Route A: Diazotization of 3-chloro-4-fluoroaniline (B193440), followed by reaction with benzene (B151609). This would form 3-chloro-4-fluorobiphenyl. Subsequent nitration and reduction would be required to install the amine group at the 3'-position, a multi-step process with potential regioselectivity issues.

Route B: Diazotization of 3-nitroaniline (B104315) followed by radical coupling with 1-chloro-2-fluorobenzene. This would theoretically form 3'-nitro-3-chloro-4-fluorobiphenyl, which could then be reduced to the target amine.

A significant drawback of the Gomberg-Bachmann reaction is that it often produces low yields (<40%) due to competing side reactions of the highly reactive diazonium salt, such as tar formation and the production of symmetrical biaryls. wikipedia.org Despite this, its operational simplicity makes it a viable, if not always efficient, approach for biaryl synthesis.

Organometallic Reagent-Based Syntheses (e.g., Grignard Reagents)

Organometallic reagents are fundamental in the formation of carbon-carbon bonds, a key step in the synthesis of biphenyl structures. Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely used for this purpose. nih.gov The synthesis of this compound can be envisioned through a cross-coupling reaction, such as the Kumada coupling, which utilizes a Grignard reagent.

A plausible synthetic route would involve the reaction of a Grignard reagent derived from a substituted chlorofluoro-aromatic compound with an appropriate amino-substituted aryl halide, or vice-versa. For instance, (3-chloro-4-fluorophenyl)magnesium halide could be coupled with a suitable 3-bromoaniline derivative in the presence of a transition metal catalyst, typically nickel or palladium. nih.gov

The preparation of the necessary Grignard reagent involves the reaction of an organic halide with magnesium metal, usually in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov The process can be initiated using activating agents like iodine or 1,2-dibromoethane (B42909) to break through the passivating magnesium oxide layer. An alternative method that offers better tolerance for functional groups is the halogen-magnesium exchange, where a pre-formed Grignard reagent, such as isopropylmagnesium chloride, is reacted with an aryl halide. google.com This allows for the preparation of functionalized Grignard reagents at low temperatures. google.com

A general scheme for a Grignard-based synthesis of a related compound, 3-substituted 5-chloro-1,6-naphthyridin-4-one, demonstrates the utility of these reagents. In this process, various Grignard reagents are added to 4-amino-2-chloronicotinonitrile (B6590771) to construct the desired scaffold in moderate to good yields, showcasing the robustness of this methodology. nih.gov This approach highlights the potential for Grignard reagents in building complex, functionalized heterocyclic and biaryl systems. nih.govnih.gov

Stereoselective Synthesis of Chiral Analogs (if applicable to specific derivatives)

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are highly relevant for its chiral derivatives. Biphenyls with bulky substituents at the ortho positions can exhibit axial chirality due to restricted rotation around the C-C single bond, leading to stable, isolable atropisomers. These chiral atropisomeric compounds are valuable as ligands in asymmetric catalysis and as active pharmaceutical ingredients. nih.govmdpi.comresearchgate.net

The synthesis of chiral biphenyl analogs often involves strategies that can control the orientation of the two aryl rings. One established method is the atroposelective cross-coupling reaction, such as a Suzuki-Miyaura coupling, using a chiral catalyst or ligand. More advanced strategies involve a central-to-axial chirality conversion, where a pre-existing stereocenter in the molecule directs the formation of the chiral axis during an aromatization step. mdpi.com

For example, the synthesis of axially chiral biaryl amino alcohols has been achieved through a cooperative strategy involving N-heterocyclic carbene (NHC) catalysis. mdpi.com Another approach involves the enantioselective C-H functionalization using chiral rhodium complexes to construct the biaryl axis. ntu.ac.uk Research has also demonstrated the synthesis of stable atropisomeric biphenyls where conformational stability is enhanced by intramolecular hydrogen bonding. nih.gov Similarly, the stereoselective synthesis of C-N atropisomeric amides has been developed, which could be conceptually extended to amine derivatives. whiterose.ac.uk These methods provide a toolbox for accessing single enantiomers of chiral biphenyls, which would be applicable to the synthesis of chiral derivatives of this compound for advanced applications.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for synthesizing biphenyl derivatives due to its high functional group tolerance and operational simplicity. mdpi.com The synthesis of this compound would typically involve the palladium-catalyzed coupling of a boronic acid (or its ester) with an aryl halide. For example, (3-amino-4-fluorophenyl)boronic acid could be coupled with 1-bromo-3-chlorobenzene. Optimizing the reaction conditions is crucial for maximizing yield and efficiency.

Key parameters for optimization include the choice of palladium catalyst, ligand, base, solvent, temperature, and reaction time. nih.govnih.gov Automated systems have been developed to rapidly screen a wide range of these variables to identify the optimal conditions for challenging couplings, such as those involving heteroaryl substrates. nih.govnih.gov

Table 1: Key Parameters for Optimization in Suzuki-Miyaura Coupling

ParameterOptions & ConsiderationsImpact on Reaction
Palladium Precatalyst Pd(OAc)₂, PdCl₂(dppf), Palladacycles, various Pd-ligand complexes. mdpi.commdpi.comresearchgate.netThe choice of precatalyst and its associated ligand dramatically affects reaction rate and yield. nih.gov
Ligand Phosphine ligands (e.g., XPhos, SPhos, PCy₃), N-heterocyclic carbenes (NHCs). nih.govLigands stabilize the Pd(0) active species and facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH.The base activates the boronic acid and influences the reaction rate and selectivity.
Solvent Toluene, Dioxane, THF/Water mixtures, 2-MeTHF. nih.govrsc.orgSolvent choice affects solubility of reactants and catalyst, and can influence the reaction pathway.
Temperature & Time Typically 30-110 °C for 1-10 minutes in automated systems, or longer for benchtop synthesis. nih.govHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.

For instance, in the optimization of a heteroaryl coupling, an automated system identified a precatalyst based on the ligand PCy₃ as optimal, achieving a 35% yield in 10 minutes at 110°C, outperforming other common ligands under those conditions. nih.gov For other substrates, dialkylbiarylphosphine ligands were found to be optimal at lower temperatures (85–97 °C) and longer reaction times. nih.gov This demonstrates that optimal conditions are highly substrate-dependent and require careful empirical determination.

Green Chemistry Principles in the Synthesis of Halogenated Biphenyl Amines

The application of green chemistry principles to the synthesis of halogenated biphenyl amines aims to reduce waste, minimize energy consumption, and use less hazardous materials. rsc.orgepa.gov This is particularly important in pharmaceutical and agrochemical manufacturing, where large quantities of intermediates are produced. epa.gov

The choice of solvent is a major focus in green chemistry, as solvents constitute a large portion of the waste generated in chemical processes. Traditional solvents like DMF and dichloromethane (B109758) are toxic and difficult to dispose of. rsc.org The search for greener alternatives has led to the use of water, ethanol, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene™. rsc.orgrsc.orgresearchgate.net

Suzuki-Miyaura reactions have been successfully performed in water or solventless conditions, often facilitated by techniques like microwave or ultrasound irradiation. mdpi.comresearchgate.net The use of 2-MeTHF, a biosolvent, is advantageous as it is immiscible with water, allowing for easy separation of the product and catalyst from aqueous phases. rsc.org The direct synthesis of amides, a related transformation, has been demonstrated in the bio-based solvent Cyrene™, eliminating the need for toxic dipolar aprotic solvents. rsc.org

Furthermore, reagent selection plays a role in green synthesis. For example, moving away from halogenated intermediates where possible can reduce waste. epa.gov The direct amidation of carboxylic acids using silane-based coupling agents is another green approach, as it avoids the need to first convert the acid to a more reactive species like an acid chloride and generates less waste. themjalab.com

Palladium is a precious and costly metal, making its recovery and reuse a key economic and environmental goal in cross-coupling reactions. mdpi.comrsc.org Homogeneous palladium catalysts, while highly active, are often difficult to separate from the reaction mixture. rsc.org Several strategies have been developed to address this challenge.

One method is organic solvent nanofiltration (OSN) , which uses a membrane to separate the larger catalyst-ligand complex from the smaller product molecules. This allows the catalyst to be retained and reused in subsequent batches. In a case study for the synthesis of a pharmaceutical intermediate, a homogeneous palladium catalyst was successfully recovered and reused up to five times with high conversion rates maintained. rsc.org

Another approach involves using heterogeneous catalysts , where palladium nanoparticles are supported on a solid material like carbon, alumina, or graphene. acs.orgresearchgate.netresearchgate.net These catalysts can be easily recovered by simple filtration after the reaction. For example, palladium nanoparticles supported on carbon have been fabricated from a waste stream mimic and then successfully used to catalyze a Suzuki coupling reaction. acs.org Similarly, a Pd/Al₂O₃ catalyst was shown to be highly active for the formylation of amines and could be recycled. researchgate.net The development of catalysts from recovered waste metals further enhances the sustainability of the process. mdpi.com

Reactivity and Mechanistic Investigations of 3 Chloro 4 Fluorobiphenyl 3 Amine

Transformations Involving the Amine Functional Group

The amine group in 3'-Chloro-4-fluorobiphenyl-3-amine is a key site for various chemical modifications, enabling the synthesis of a wide array of derivatives.

Acylation, Alkylation, and Arylation Reactions of the Amine

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, readily participating in acylation, alkylation, and arylation reactions.

Acylation: The reaction of the amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. For instance, the reaction with acetyl chloride would produce N-(3'-chloro-4-fluorobiphenyl-3-yl)acetamide. This transformation is a common strategy to protect the amine group or to introduce new functionalities. A study on the synthesis of rafoxanide, a halogenated salicylanilide, involved the reaction of an aminoether with 3,5-diiodosalicylic acid, where the salicylic (B10762653) acid chloride was formed in situ, resulting in an 82% yield of the final amide product. nih.gov

Alkylation and Arylation: The amine can also undergo N-alkylation and N-arylation. These reactions typically require the use of alkyl or aryl halides and a base to neutralize the hydrogen halide formed. For example, N-alkylanilines can be prepared through the cross-coupling of aryl fluorides with secondary amines. nih.gov Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the formation of C-N bonds and are widely used for the synthesis of aromatic tertiary amines from aryl halides and amine nucleophiles. nih.gov

Table 1: Examples of Amine Functional Group Transformations
Reaction TypeReagentsProduct Type
AcylationAcyl chloride, BaseAmide
AlkylationAlkyl halide, BaseSecondary/Tertiary Amine
ArylationAryl halide, Catalyst, BaseDiaryl/Triarylamine

Diazotization and Subsequent Reactions of Diazonium Salts Derived from the Amine

Primary aromatic amines like this compound can be converted into diazonium salts through a process called diazotization. lkouniv.ac.inmasterorganicchemistry.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). lkouniv.ac.inmasterorganicchemistry.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions where the diazonium group (N₂⁺) is replaced by a wide range of substituents. masterorganicchemistry.com

The instability of aliphatic diazonium salts, which readily decompose to form carbocations, contrasts with the relative stability of aromatic diazonium salts at low temperatures. lkouniv.ac.in This stability allows for a broad spectrum of transformations. masterorganicchemistry.com

Replacement Reactions:

Replacement by Halogens (Sandmeyer Reaction): The diazonium group can be replaced by chlorine or bromine by treatment with cuprous chloride (CuCl) or cuprous bromide (CuBr), respectively. masterorganicchemistry.com

Replacement by Fluorine (Schiemann Reaction): The introduction of a fluorine atom can be achieved by treating the diazonium salt with fluoroboric acid (HBF₄) to form a diazonium fluoroborate precipitate, which upon heating, decomposes to the corresponding aryl fluoride (B91410). nptel.ac.in

Replacement by a Hydroxyl Group: Heating the diazonium salt in water leads to the formation of the corresponding phenol. masterorganicchemistry.comnptel.ac.in

Replacement by a Cyano Group: Treatment with cuprous cyanide (CuCN) results in the formation of a nitrile. masterorganicchemistry.com

Replacement by Hydrogen (Deamination): The diazonium group can be removed and replaced with a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

Coupling Reactions: Diazonium salts are weak electrophiles and can react with activated aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo compounds. lkouniv.ac.in These reactions are typically carried out in mild acidic, neutral, or alkaline conditions. lkouniv.ac.in

Table 2: Common Reactions of Aryl Diazonium Salts
Reagent(s)ProductReaction Name
CuClAryl chlorideSandmeyer
CuBrAryl bromideSandmeyer
CuCNAryl cyanideSandmeyer
HBF₄, heatAryl fluorideSchiemann
H₂O, heatPhenol-
H₃PO₂Arene (deamination)-
Phenol/Aniline (B41778)Azo compoundAzo coupling

Oxidative Chemistry of the Amine Moiety

The amine group of this compound can undergo oxidation to form various products depending on the oxidizing agent and reaction conditions. For instance, the metabolism of 3-chloro-4-fluoroaniline (B193440), a related compound, in rats showed that N-acetylation and hydroxylation followed by O-sulfation were major metabolic transformations. researchgate.net

Reactions at the Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms on the biphenyl (B1667301) rings are sites for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Phenyl Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic rings. researchgate.net The rate of SNAr reactions is influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. Generally, fluorine is a better leaving group than chlorine in SNAr reactions. nih.gov

The reaction of 3-chloro-4-fluoronitrobenzene, a structurally related compound, has been studied, highlighting its potential for various intermolecular interactions and as a starting material for the synthesis of other complex molecules. researchgate.net In the context of this compound, the presence of the amine group, an electron-donating group, would likely deactivate the ring towards SNAr. However, under specific conditions or by modifying the amine group to an electron-withdrawing group, SNAr reactions at the halogen sites could be facilitated. For example, a study on the synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine involved a nucleophilic aromatic substitution on a quinazoline (B50416) derivative. researchgate.net

Table 3: General Trends in Nucleophilic Aromatic Substitution
FactorInfluence on Reaction Rate
Leaving GroupF > Cl > Br > I
Ring SubstituentsElectron-withdrawing groups accelerate the reaction
Solvent PolarityPolar solvents generally increase the reaction rate

Transition Metal-Catalyzed Cross-Coupling at Halogen Sites

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at halogenated sites. scispace.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. It is a versatile method for creating new C-C bonds. For example, the synthesis of this compound itself can be envisioned through a Suzuki-Miyaura coupling of a suitably substituted aryl halide and an arylboronic acid. smolecule.com

Buchwald-Hartwig Amination: As mentioned earlier, this palladium-catalyzed reaction is used to form C-N bonds by coupling an aryl halide with an amine.

Other Cross-Coupling Reactions: Other transition metals like nickel and copper can also catalyze cross-coupling reactions. Nickel-catalyzed cross-coupling of aryl ammonium (B1175870) salts with Grignard reagents has been reported. scispace.com Copper-catalyzed reactions are also utilized, for instance, in the trifluoromethylation of aromatic compounds. beilstein-journals.org

The chemoselectivity of these reactions can often be controlled, allowing for the selective reaction at either the chlorine or fluorine atom. Generally, the C-Cl bond is more reactive than the C-F bond in many transition-metal-catalyzed cross-coupling reactions. However, recent advances have enabled the activation of the typically less reactive C-F bond. researchgate.net For instance, a transition-metal-free method for the defluoroamination of fluoroarenes has been developed using a silylboronate-mediated approach. nih.gov

Table 4: Common Transition Metal-Catalyzed Cross-Coupling Reactions
Reaction NameCatalystReactantsBond Formed
Suzuki-MiyauraPalladiumAryl halide, Arylboronic acidC-C
Buchwald-HartwigPalladiumAryl halide, AmineC-N
HeckPalladiumAryl halide, AlkeneC-C
SonogashiraPalladium/CopperAryl halide, Terminal alkyneC-C

Electrophilic Aromatic Substitution on the Biphenyl System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The outcome of such reactions on a substituted biphenyl system like this compound is dictated by the electronic properties of the substituents already present on the rings. wikipedia.org

Directing Effects of Substituents:

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. libretexts.orgyoutube.com Its lone pair of electrons can be donated into the aromatic ring through resonance, increasing the electron density, particularly at the ortho and para positions. This makes the ring significantly more nucleophilic and reactive towards electrophiles. wikipedia.orgorganicchemistrytutor.com

Predicted Reactivity of this compound:

In this compound, the two rings present different reactivity profiles.

The Amine-Substituted Ring: This ring is highly activated by the amino group. Electrophilic attack will overwhelmingly favor this ring. The substitution will be directed to the positions ortho and para to the amino group (positions 2, 4, and 6). Steric hindrance from the other phenyl ring might influence the ratio of ortho to para products.

The Halogen-Substituted Ring: This ring is deactivated by both the chloro and fluoro groups. The fluorine atom is more electronegative but a better resonance donor than chlorine. libretexts.org However, the primary influence is the deactivating inductive effect of both halogens. openstax.org This ring will be significantly less reactive towards electrophiles compared to the amine-substituted ring.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentEffect on ReactivityDirecting EffectPrimary Mechanism
-NH₂ (Amino)Activatingortho, paraStrong resonance donation
-Cl (Chloro)Deactivatingortho, paraStrong inductive withdrawal, weak resonance donation libretexts.orgopenstax.org
-F (Fluoro)Deactivatingortho, paraStrong inductive withdrawal, weak resonance donation libretexts.orgopenstax.org

Therefore, in a typical electrophilic aromatic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts reaction), the incoming electrophile would be expected to add to the ring containing the amine group, primarily at the positions ortho and para to it.

Cyclization and Rearrangement Reactions Involving the Biphenyl Amine Structure

Biphenylamines, particularly those with a substituent at the 2' position, are important precursors for the synthesis of carbazoles, a class of nitrogen-containing heterocyclic compounds. nih.govoregonstate.eduorganic-chemistry.org

Intramolecular Cyclization to Form Carbazoles:

While this compound does not have a substituent in the ideal 2' position for direct cyclization, related 2'-halo-[1,1'-biphenyl]-2-amines are known to undergo intramolecular C-N bond formation to yield carbazoles. nih.gov This type of reaction can be promoted by various methods:

Photostimulated SRN1 Reactions: A protocol for the synthesis of 9H-carbazoles from 2'-halo[1,1'-biphenyl]-2-amines has been developed using a photoinitiated SRN1 mechanism. This method is notable for being "transition-metal-free" and can produce carbazoles in yields up to 96%. nih.gov

Transition-Metal Catalysis: Palladium and copper catalysts are widely used to facilitate the intramolecular amination of halo-biphenyls to form carbazoles. organic-chemistry.orgbeilstein-journals.org For instance, rhodium catalysts have been used to synthesize carbazoles from biaryl azides. organic-chemistry.org Similarly, iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls can yield N-H carbazoles. organic-chemistry.org

Although not a direct substrate, the structure of this compound is relevant to the broader field of carbazole (B46965) synthesis. oregonstate.edunih.gov

Rearrangement Reactions:

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. thermofisher.com While specific rearrangement studies on this compound are not documented, related aminyl radicals can undergo gas-phase rearrangements. For example, 2-(arylamino)phenylaminyl radicals have been shown to equilibrate via a spirodienyl radical intermediate, leading to the formation of diphenylamines and phenazines. rsc.org Other well-known rearrangement reactions in organic chemistry include the Beckmann, Curtius, and Claisen rearrangements. thermofisher.comwikipedia.orgmasterorganicchemistry.com

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity:

Halogenated aromatic compounds can exhibit significant photochemical reactivity. nih.gov The presence of halogens can influence the photochemical pathways of organic molecules. nih.govnih.gov

Photocyclization: Diphenylamines are known to undergo photocyclization to form carbazoles. datapdf.com Kinetic studies have shown that this reaction often proceeds through the lowest triplet state of the diphenylamine (B1679370). datapdf.com The presence of halogens on the biphenyl rings of this compound could influence the quantum yield and kinetics of such a cyclization.

Reactive Halogen Species: In aqueous environments, the photolysis of halides can generate reactive halogen species (RHS). nih.gov These species can then react with organic compounds. While this is more relevant for halide ions in solution, the covalent C-Cl and C-F bonds in this compound are generally stable to solar wavelengths but could be susceptible to cleavage under more energetic UV irradiation. nih.gov

Host-Guest Photoredox Catalysis: In supramolecular systems, diphenylamine derivatives can form charge-transfer complexes. Photoexcitation of these complexes can lead to the generation of radical cations, which then undergo deprotonation to form neutral radicals. acs.org

Electrochemical Reactivity:

The electrochemical behavior of this compound would be influenced by its functional groups. The amino group is oxidizable, while the halogenated ring would be susceptible to reduction (dehalogenation). The specific oxidation and reduction potentials would depend on the solvent, electrolyte, and electrode material used. While no direct electrochemical studies on this specific compound are available, research on related compounds like N-(3-chloro-4-fluorophenyl) derivatives provides insight into the types of electrochemical behavior that might be expected. nih.govnih.gov

Kinetic and Thermodynamic Studies of Reaction Pathways

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions.

Kinetic Studies: Kinetic studies on related systems, such as the synthesis of diphenylamine from aniline and cyclohexanol, have been performed to develop kinetic models and determine rate constants. researchgate.net For photochemical reactions, kinetic studies of diphenylamine photocyclization have revealed that the process occurs from the triplet state and have measured the quantum yields for carbazole formation. datapdf.com A kinetic study of the reaction between benzyl (B1604629) chloride and N,N-dimethylaniline has also been reported. researchgate.net

Thermodynamic Studies: Thermodynamic data provides information on the feasibility and equilibrium position of a reaction. For electrophilic aromatic substitution, the relative stability of the possible carbocation intermediates (sigma complexes) determines the regiochemical outcome. The ortho and para intermediates for substitution on the amine-bearing ring are expected to be thermodynamically more stable due to resonance stabilization by the amino group. organicchemistrytutor.com

Table 2: Representative Kinetic Data for Related Reactions

ReactionSystemKey Kinetic ParameterReference
PhotocyclizationDiphenylaminesQuantum yields for carbazole formation datapdf.com
Diphenylamine SynthesisAniline and CyclohexanolRate constants at 260–300°C researchgate.net
Photoinduced PCETDiphenylamine in nanocageKinetic isotope effect of 1.32 to 1.7 acs.org

Reaction Mechanism Elucidation through Experimental and Computational Approaches

The mechanisms of reactions involving biphenylamines are often elucidated through a combination of experimental and computational methods.

Experimental Approaches:

Spectroscopic Analysis: Techniques like NMR, IR, and mass spectrometry are essential for identifying reaction intermediates and products, which provides crucial clues about the reaction pathway. For instance, the metabolism of the related compound 3-chloro-4-fluoroaniline was studied using ¹⁹F-NMR spectroscopy and HPLC-MS/MS. researchgate.net

Trapping Experiments: The use of trapping agents can help to identify transient intermediates, such as radicals or carbocations.

Isotopic Labeling: Isotopic labeling studies can be used to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. For example, N-labeling studies have been used to show the equilibration of aminyl radicals in the gas phase. rsc.org

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways, calculate the energies of reactants, transition states, and products, and to understand the electronic structure of molecules. For example, the mechanism of the photostimulated SRN1 synthesis of carbazoles was evaluated at the B3LYP/6-311+G* level of theory. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with solvents or catalysts over time.

By combining these approaches, a detailed picture of the reaction mechanisms for this compound can be constructed, even in the absence of direct, extensive experimental studies on this specific molecule.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and chemical environments.

¹H NMR for Proton Chemical Environments and Coupling Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the case of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), would display a series of signals corresponding to the aromatic protons and the amine protons.

The protons on the aniline (B41778) ring (the ring bearing the NH₂ group) and the chloro-fluorophenyl ring will resonate in the aromatic region of the spectrum, generally between 6.5 and 8.0 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group will shield the protons on its ring, causing them to appear at a relatively lower chemical shift (upfield) compared to the protons on the other ring, which is substituted with electron-withdrawing halogen atoms.

The coupling between adjacent protons (spin-spin coupling) provides valuable information about their relative positions. This coupling is observed as a splitting of the NMR signals, and the magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz). For instance, protons ortho to each other on a benzene (B151609) ring typically show a large coupling constant (around 8 Hz), while meta coupling is smaller (around 2-3 Hz).

A representative ¹H NMR data table for a similar compound, 4-fluoroaniline (B128567), is presented below to illustrate the expected signals. rsc.org

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
6.89t8.0Ar-H
6.62dd8.6, 4.5Ar-H
3.60s--NH₂

Note: This data is for 4-fluoroaniline and is illustrative of the types of signals expected for the aminophenyl moiety of the target compound. rsc.org

¹³C NMR for Carbon Skeleton Connectivity

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Aromatic carbons typically resonate in the range of 110-160 ppm. The carbons directly bonded to the fluorine and chlorine atoms will have their chemical shifts significantly influenced by the electronegativity of these halogens. The carbon attached to the fluorine atom will exhibit a characteristic splitting pattern due to C-F coupling, which is a key diagnostic feature. The magnitude of this coupling constant can help in assigning the fluorinated carbon and its neighbors.

Below is an illustrative ¹³C NMR data table for 4-fluoroaniline, showing the characteristic splitting due to the carbon-fluorine coupling. rsc.org

Note: This data is for 4-fluoroaniline and is illustrative. The 'd' indicates a doublet due to coupling with the ¹⁹F nucleus. rsc.org

¹⁹F NMR for Fluorine Environments and Interactions

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra are typically simple and easy to interpret. For 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom, as there is only one fluorine environment in the molecule.

The chemical shift of the fluorine signal provides information about its electronic environment. The coupling of the fluorine atom to adjacent protons and carbons can also be observed, providing further structural confirmation. The chemical shifts in ¹⁹F NMR are generally reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). Aromatic fluorine compounds typically resonate in the range of -100 to -140 ppm. rsc.orgucsb.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals in ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. Cross-peaks in the COSY spectrum connect the signals of protons that are on adjacent carbons. This would be instrumental in assigning the protons on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons with the signals of the carbons to which they are directly attached. This allows for the direct assignment of each carbon atom that has a proton bound to it.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the two phenyl rings of the biphenyl (B1667301) system. For example, correlations would be expected between the protons on one ring and the carbons of the other ring, across the biphenyl linkage. rsc.org

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a new compound. HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine (C₁₂H₉ClFN), the experimentally determined exact mass should match the theoretical calculated mass. The presence of chlorine would also be evident from the characteristic isotopic pattern of the molecular ion peak, where the M+2 peak (due to the ³⁷Cl isotope) would be approximately one-third the intensity of the M peak (due to the ³⁵Cl isotope). nih.gov

CompoundMolecular FormulaCalculated Mass (m/z)
4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amineC₁₂H₉ClFN221.0408

Analysis of Fragmentation Pathways for Structural Confirmation

A detailed mass spectrometric analysis of 3'-Chloro-4-fluorobiphenyl-3-amine, which would be crucial for confirming its molecular structure through fragmentation patterns, has not been publicly reported. Typically, for a compound of this nature, electron ionization mass spectrometry (EI-MS) would be expected to induce fragmentation through several key pathways.

Hypothetically, the fragmentation of this compound would involve:

Initial Ionization: Formation of the molecular ion [M]•+.

Loss of Halogens: Cleavage of the C-Cl and C-F bonds are plausible fragmentation steps. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern.

Amine Group Fragmentation: Alpha-cleavage adjacent to the amine group is a common pathway for aromatic amines.

Biphenyl Cleavage: Scission of the bond connecting the two phenyl rings.

Loss of Small Molecules: Elimination of small neutral molecules such as HCN or HCl.

Without experimental data, a definitive fragmentation table cannot be constructed.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared Spectroscopy for Functional Group Identification (e.g., N-H stretches)

The infrared (IR) spectrum of this compound would provide valuable information regarding its functional groups. The primary amine (–NH2) group is expected to show characteristic stretching vibrations.

Based on established ranges for similar aromatic amines, the following IR absorptions would be anticipated:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the primary amine group.

C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ region.

Aromatic C-H Stretching: Peaks typically appearing above 3000 cm⁻¹.

C-F and C-Cl Stretching: These would be found in the fingerprint region, with C-F stretches typically in the 1000-1400 cm⁻¹ range and C-Cl stretches in the 600-800 cm⁻¹ range.

A data table of specific, experimentally-determined IR peak assignments for this compound cannot be provided due to the absence of published spectra.

Raman Spectroscopy for Molecular Vibrations and Symmetry Aspects

Raman spectroscopy, a complementary technique to IR, would offer further insight into the molecular vibrations and symmetry of this compound. The Raman spectrum would be particularly useful for observing vibrations of the biphenyl backbone and other symmetric modes that may be weak in the IR spectrum.

Key expected Raman shifts would include:

Ring Breathing Modes: Characteristic vibrations of the phenyl rings.

Inter-ring C-C Stretch: Vibration of the bond connecting the two aromatic rings.

Halogen-Substituted Ring Vibrations: Shifts influenced by the chloro and fluoro substituents.

No experimental Raman spectroscopic data for this compound is currently available.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Such an analysis for this compound would provide invaluable data.

Precise Measurement of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic study would yield a detailed table of all bond lengths (e.g., C-C, C-N, C-H, C-Cl, C-F) and bond angles within the molecule. It would also reveal the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl compounds.

Investigation of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

In the solid state, the packing of this compound molecules would be governed by intermolecular forces. X-ray diffraction would elucidate:

Hydrogen Bonding: Interactions involving the amine group's hydrogen atoms as donors and potentially the fluorine or nitrogen atoms as acceptors.

Halogen Bonding: The electrophilic region on the chlorine atom could interact with nucleophilic sites on adjacent molecules.

π-π Stacking: Interactions between the aromatic rings of neighboring molecules.

Currently, there are no published crystal structures for this compound, and therefore, no data tables on its solid-state structure can be presented.

Chromatographic Methods for Purity Assessment and Separation Science

Chromatography is an indispensable tool in synthetic chemistry, allowing for the separation, identification, and quantification of individual components within a mixture. For this compound, various chromatographic techniques are employed to ensure the purity of the final product and to monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. The technique separates components based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase.

Research Findings: In the analysis of aromatic amines and biphenyl compounds, reverse-phase HPLC is the most common approach. nih.gov A C18 (octadecylsilyl) column is typically used as the stationary phase due to its hydrophobicity, which effectively retains the aromatic biphenyl structure. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. By gradually increasing the proportion of the organic solvent (a gradient elution), compounds are eluted based on their polarity, with less polar compounds being retained longer.

For quantitative analysis, a UV detector is employed, as the biphenyl rings possess strong chromophores that absorb UV light. The purity of a sample of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. An external or internal standard method can be used for precise quantification against a reference standard. While specific retention times are method-dependent, a typical HPLC analysis would aim for the parameters outlined in the table below.

Table 1: Representative HPLC Parameters for Analysis of Halogenated Biphenylamines

Parameter Value/Condition Purpose
Column Reverse-Phase C18, 4.6 x 250 mm, 5 µm Stationary phase for separating based on hydrophobicity.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid Gradient elution to separate compounds of varying polarities.
Flow Rate 1.0 mL/min Controls the speed of separation and peak resolution.
Detection UV at 254 nm The aromatic rings provide strong UV absorbance for detection.
Injection Volume 10 µL Standard volume for introducing the sample into the system.

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, providing structural information about the analytes. However, for compounds like this compound, which contain a polar primary amine group, direct analysis can be problematic due to poor peak shape and potential thermal degradation in the hot injector.

Research Findings: To overcome these challenges, derivatization is a common strategy. The primary amine group can be converted into a less polar, more volatile derivative. Acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) is a well-established method for derivatizing amines. nih.govnih.gov This process replaces the active hydrogens on the amine with a non-polar acyl group, which improves the compound's volatility and chromatographic behavior.

Once derivatized, the compound can be analyzed by GC-MS. The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (such as a DB-5ms). The mass spectrometer then fragments the eluted molecules and detects the resulting ions. The fragmentation pattern is a unique fingerprint that helps confirm the molecular structure. For instance, the mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized molecule and characteristic fragments from the loss of the halogen atoms or parts of the biphenyl structure.

Table 2: Typical GC-MS Analysis Parameters for Derivatized Amines

Parameter Value/Condition Purpose
Derivatizing Agent Pentafluoropropionic Anhydride (PFPA) Increases volatility and improves peak shape of the amine.
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm A common, non-polar column for general-purpose analysis.
Carrier Gas Helium, constant flow ~1 mL/min Inert gas to move the sample through the column.
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min Temperature gradient to separate compounds by boiling point.
Ionization Mode Electron Impact (EI), 70 eV Standard ionization method that produces reproducible fragmentation.

| Mass Range | 50-500 m/z | Scan range to detect the molecular ion and key fragments. |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. shoko-sc.co.jp For the synthesis of this compound, which is often achieved via a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling, TLC is invaluable. gre.ac.uksandiego.edumdpi.com

Research Findings: To monitor a Suzuki coupling reaction, a small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel TLC plate alongside spots of the starting materials (e.g., a boronic acid and an aryl halide). The plate is then placed in a sealed chamber containing a suitable solvent system (eluent), such as a mixture of hexanes and ethyl acetate. As the eluent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity.

The product, this compound, will have a different polarity compared to the starting materials and will therefore have a distinct Retention Factor (Rf) value. By observing the disappearance of the starting material spots and the appearance of a new product spot under a UV lamp (at 254 nm), a chemist can determine when the reaction is complete. shoko-sc.co.jp It is common for the biphenyl product to be less polar than the highly polar boronic acid starting material but potentially more polar than the aryl halide, leading to distinct separation on the plate.

Table 3: Example TLC System for Monitoring Biphenyl Synthesis

Parameter Description Purpose
Stationary Phase Silica Gel 60 F254 on Aluminum Polar adsorbent for separation. F254 is a fluorescent indicator.
Mobile Phase 4:1 Hexanes:Ethyl Acetate Solvent system to carry compounds up the plate. Ratio can be adjusted.
Visualization UV Light (254 nm) Aromatic compounds appear as dark spots on the fluorescent background.

| Observation | Disappearance of reactant spots and appearance of a new product spot. | Indicates the progression and completion of the reaction. |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a destructive analytical technique that provides the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a substance, which is a critical step in verifying the identity of a newly synthesized compound.

For this compound, the molecular formula is C₁₂H₉ClFN. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of each element. A sample of the synthesized compound is combusted under controlled conditions, and the resulting gases (CO₂, H₂O, N₂) are measured to determine the percentages of C, H, and N. The percentages of chlorine and fluorine are typically determined by other methods like ion chromatography after combustion. The experimentally determined percentages must match the theoretical values within an acceptable margin of error (typically ±0.4%) to confirm the empirical formula and support the structural assignment.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 12 144.132 65.03%
Hydrogen H 1.008 9 9.072 4.09%
Chlorine Cl 35.453 1 35.453 16.00%
Fluorine F 18.998 1 18.998 8.57%
Nitrogen N 14.007 1 14.007 6.32%

| Total | C₁₂H₉ClFN | - | - | 221.662 | 100.00% |

Computational and Theoretical Chemistry Studies on 3 Chloro 4 Fluorobiphenyl 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometryprensipjournals.com

The foundation of understanding the chemical and physical properties of 3'-Chloro-4-fluorobiphenyl-3-amine lies in the accurate calculation of its electronic structure and molecular geometry. Quantum chemical calculations are the primary tools for this purpose, with Density Functional Theory (DFT) and Hartree-Fock (HF) methods being the most prominent.

Density Functional Theory (DFT) Based Approachesprensipjournals.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like this compound, a DFT approach, likely utilizing a functional such as B3LYP, would be employed to optimize the molecular geometry. prensipjournals.comresearchgate.net This process involves finding the lowest energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is known to provide reliable results for a wide range of organic molecules. researchgate.netresearchgate.net

The dihedral angle between the two phenyl rings is a critical parameter in biphenyl (B1667301) systems as it dictates the extent of conjugation and, consequently, the electronic properties of the molecule. DFT calculations would provide a precise value for this angle, as well as for all bond lengths and bond angles within the this compound structure.

Hartree-Fock (HF) and Post-Hartree-Fock Computational Methodsprensipjournals.com

The Hartree-Fock (HF) method is another fundamental ab initio approach that can be used to study this compound. prensipjournals.com HF theory approximates the many-electron wavefunction as a single Slater determinant, which does not fully account for electron correlation. While generally less accurate than DFT for many properties, HF is a crucial starting point for more advanced post-Hartree-Fock methods. chemrxiv.org

For a more rigorous treatment of electron correlation, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be employed. However, these methods are computationally more demanding and are often used for smaller systems or for benchmarking results obtained from DFT or HF calculations. Given the size of this compound, DFT would likely be the more practical choice for a comprehensive study.

Selection and Validation of Basis Sets for Biphenyl Amine Systems

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. For a molecule containing elements like chlorine and fluorine, a basis set that includes polarization and diffuse functions is essential for accurately describing the electronic distribution, particularly the lone pairs and the effects of the electronegative halogen atoms.

A commonly used and appropriate basis set for this type of system would be from the Pople series, such as 6-311++G(d,p). prensipjournals.comnih.gov The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in the shape of the orbitals.

Validation of the chosen basis set would typically involve comparing the calculated results with any available experimental data for related molecules or by performing calculations with a series of increasingly larger basis sets to ensure that the results have converged.

Prediction and Simulation of Spectroscopic Properties

Computational methods are not only used to determine molecular structure but also to predict various spectroscopic properties, which can then be compared with experimental data for validation and interpretation.

Theoretical NMR Chemical Shifts (¹H, ¹³C, ¹⁹F) and Comparison with Experimental Dataprensipjournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei of this compound can be performed using the Gauge-Including Atomic Orbital (GIAO) method, which is the most common approach for this purpose. nih.govprensipjournals.com These calculations are typically carried out at the same level of theory (e.g., B3LYP/6-311++G(d,p)) used for the geometry optimization. prensipjournals.com

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. A comparison between the theoretical and experimental NMR spectra of analogous compounds has shown that a good correlation can often be achieved. prensipjournals.comnih.gov Discrepancies between calculated and experimental shifts can provide insights into solvent effects or conformational dynamics that may not have been fully captured in the gas-phase calculations.

Table 1: Predicted Spectroscopic Data Types for this compound

Spectroscopic Technique Predicted Parameter Computational Method
¹H NMR Chemical Shift (ppm) GIAO-DFT/HF
¹³C NMR Chemical Shift (ppm) GIAO-DFT/HF
¹⁹F NMR Chemical Shift (ppm) GIAO-DFT/HF
Infrared (IR) Spectroscopy Vibrational Frequencies (cm⁻¹) DFT/HF

Computational Vibrational Analysis (IR and Raman Frequencies)prensipjournals.com

The calculations yield a set of harmonic vibrational frequencies and their corresponding intensities (for IR) or activities (for Raman). It is a standard practice to scale the calculated harmonic frequencies by an empirical scaling factor to better match the experimental anharmonic frequencies. researchgate.net This is necessary because the theoretical calculations are typically performed under the harmonic oscillator approximation, which deviates from the real anharmonic nature of molecular vibrations.

The predicted vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of the various functional groups, such as the N-H stretches of the amine group, the C-F and C-Cl stretches, and the various vibrations of the aromatic rings. A detailed analysis of these modes can aid in the interpretation of experimental IR and Raman spectra. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-Chloro-4-fluoroaniline (B193440)
3-chloro-4-fluoronitrobenzene

Electronic Absorption Spectra (UV-Vis) and Excited State Properties

The electronic absorption properties of this compound can be theoretically investigated using Time-Dependent Density Functional Theory (TD-DFT). This method is a powerful tool for calculating the electronic transitions and excited-state properties of molecules. The UV-Vis spectrum is determined by the transitions from the ground state to various excited states, with the energy of these transitions corresponding to the absorption of light at specific wavelengths.

For a molecule like this compound, the electronic transitions are primarily of the π → π* type, originating from the delocalized π-electron system of the biphenyl core. The presence of the chloro, fluoro, and amine substituents can modulate the energies of these transitions. The amine group, being an electron-donating group, and the halogens, with their electron-withdrawing and lone-pair donation effects, influence the energy levels of the molecular orbitals involved in the electronic excitations.

Table 1: Representative TD-DFT Calculated Electronic Transition Data for a Halogenated Biphenyl Amine

Transition Wavelength (nm) Oscillator Strength (f) Major Contribution
S0 → S1 310 0.45 HOMO → LUMO
S0 → S2 285 0.12 HOMO-1 → LUMO
S0 → S3 260 0.28 HOMO → LUMO+1

Note: This data is illustrative and based on typical values for structurally similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

In this compound, the substituents are not in the ortho positions, suggesting that the rotational barrier might be lower than in 2,2'-disubstituted biphenyls. libretexts.org MD simulations can map the potential energy surface as a function of the dihedral angle, identifying the most stable conformations and the energy barriers between them. These simulations provide a dynamic picture of the molecule, showing how it explores different conformational states over time at a given temperature. aip.org The flexibility of the biphenyl linkage is crucial for its interaction with other molecules, such as biological receptors or catalysts.

Detailed Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers powerful methods to elucidate the mechanisms of chemical reactions involving this compound. Theoretical calculations can map out the entire reaction pathway from reactants to products, including the identification of high-energy transition states. acs.org Common reactions for this class of compounds include substitution, oxidation, and coupling reactions. smolecule.com For instance, the degradation pathways of biphenyls often involve oxidation reactions. ethz.ch

The activation energy (Ea) of a reaction is the minimum energy required for the reaction to occur. It corresponds to the energy difference between the reactants and the transition state. By calculating the energies of the reactants, products, and transition state structures, the activation energy can be determined. This allows for the prediction of reaction rates and the feasibility of different reaction pathways. For substituted biphenyls, the nature and position of the substituents can significantly influence the activation energies of reactions such as electrophilic or nucleophilic substitution.

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects the reactants and products. Starting from the geometry of the transition state, the IRC calculation follows the minimum energy path downhill on the potential energy surface in both the forward and reverse directions. A successful IRC calculation will lead to the optimized geometries of the reactant and product complexes, thus verifying the reaction pathway.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) provides a map of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.govacs.org This is a valuable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. For this compound, the MEP map is expected to show negative potential around the electronegative fluorine and chlorine atoms, as well as the lone pair of the nitrogen atom in the amine group. dtic.mil These regions are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic rings will exhibit positive potential, making them sites for nucleophilic attack.

Mulliken population analysis is another method used to calculate the partial atomic charges on each atom in the molecule. This provides a quantitative measure of the charge distribution and helps in understanding the electronic effects of the substituents.

Table 2: Representative Calculated Mulliken Atomic Charges for this compound

Atom Charge (a.u.)
C (bonded to Cl) +0.15
Cl -0.10
C (bonded to F) +0.25
F -0.20
N (of NH2) -0.40
H (of NH2) +0.20

Note: This data is illustrative and based on typical values for structurally similar compounds.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

Table 3: Representative FMO Analysis for this compound

Parameter Energy (eV)
HOMO Energy -5.8
LUMO Energy -1.2
HOMO-LUMO Gap 4.6

Note: This data is illustrative and based on typical values for structurally similar compounds.

Investigation of Intramolecular Charge Transfer (ICT) Characteristics

The phenomenon of intramolecular charge transfer (ICT) is a critical area of study in molecular electronics and photophysics. In molecules possessing both electron-donating and electron-accepting moieties connected by a π-conjugated system, photoexcitation can lead to a significant redistribution of electron density from the donor to the acceptor. This process results in an excited state with a large dipole moment. The structure of this compound, featuring an electron-donating amine (-NH2) group and electron-withdrawing chloro (-Cl) and fluoro (-F) substituents on a biphenyl framework, suggests the potential for ICT upon excitation.

Theoretical investigations into substituted biphenyls have shown that the extent of ICT is heavily influenced by the electronic nature of the substituents and the dihedral angle between the two phenyl rings. nih.govnih.gov For a molecule like this compound, the amino group serves as the primary electron donor. The chloro and fluoro groups, being electronegative, act as electron acceptors, enhancing the charge-transfer character of the excited state.

Computational studies on similar donor-acceptor biphenyl systems reveal that the first excited singlet state is often an ICT state, where charge is transferred from the donor-substituted ring to the acceptor-substituted ring. acs.org The efficiency of this charge transfer is intrinsically linked to the degree of π-conjugation between the two rings, which is, in turn, governed by the torsional angle. A more planar conformation in the excited state generally facilitates more effective charge transfer. nih.govacs.org

The solvent environment also plays a crucial role in stabilizing the charge-separated ICT state. Polar solvents can lower the energy of the highly dipolar ICT state, often leading to a red-shift in the fluorescence emission spectrum. While specific experimental data for this compound is not available, the general principles derived from studies on analogous compounds like 4-N,N-dimethylamino-4'-cyanobiphenyl suggest that it would exhibit solvatochromic behavior, where the emission wavelength is dependent on the polarity of the solvent. acs.org

A hypothetical representation of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), for this compound would likely show the HOMO localized predominantly on the aminophenyl moiety and the LUMO on the chlorofluorophenyl moiety, supporting the assignment of a π-π* ICT transition.

Table 1: Predicted Factors Influencing ICT in this compound

FactorPredicted Influence on ICTRationale
Amino Group (-NH2) Electron DonorThe lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, initiating the charge transfer.
Chloro (-Cl) and Fluoro (-F) Groups Electron AcceptorsThe high electronegativity of these halogen atoms withdraws electron density from the adjacent phenyl ring.
Biphenyl Torsional Angle Modulates ICT EfficiencyA smaller dihedral angle (more planar structure) in the excited state generally leads to better π-conjugation and more efficient ICT. nih.gov
Solvent Polarity Stabilizes the ICT StatePolar solvents are expected to lower the energy of the charge-separated excited state, leading to a red-shifted emission. acs.org

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity or other properties of chemical compounds based on their molecular structures. These models are built by finding a statistical relationship between a set of molecular descriptors and an observed property. For this compound, a QSRR model could be developed to predict various aspects of its chemical behavior, such as its reaction rates in specific transformations or its binding affinity to a biological target.

The development of a QSRR model for a class of compounds including this compound would involve several key steps. First, a dataset of related compounds with known reactivity data would be compiled. Second, a wide range of molecular descriptors for each compound would be calculated using computational chemistry software. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

Table 2: Hypothetical Molecular Descriptors for a QSRR Study of Substituted Biphenylamines

Descriptor ClassExample DescriptorsRelevance to Reactivity
Electronic Dipole Moment, HOMO/LUMO energies, Mulliken ChargesDescribe the electronic distribution and susceptibility to electrophilic or nucleophilic attack.
Steric Molecular Volume, Surface Area, OvalityRelate to the size and shape of the molecule, which can influence its ability to interact with other molecules.
Topological Wiener Index, Kier & Hall Shape IndicesNumerical representations of molecular topology, which can correlate with various physical and chemical properties.
Quantum Chemical Electron Density, Electrostatic PotentialProvide detailed information about the charge distribution and reactive sites within the molecule.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be used to build the mathematical equation that links the descriptors to the reactivity property of interest. nih.govnih.gov The predictive power of the resulting model would then be rigorously validated using both internal and external validation techniques.

While a specific QSRR model for this compound has not been detailed in the available literature, the established methodologies in the field of chemometrics provide a clear framework for how such a model could be constructed to predict its reactivity and contribute to the understanding of its chemical properties. nih.gov

Applications of 3 Chloro 4 Fluorobiphenyl 3 Amine As a Building Block in Non Biological Chemical Synthesis

Role as a Versatile Intermediate in Complex Organic Synthesis

The strategic placement of functional groups on the biphenyl (B1667301) scaffold of 3'-Chloro-4-fluorobiphenyl-3-amine makes it a valuable intermediate for the synthesis of a variety of organic molecules. The presence of the amino group allows for a range of derivatization reactions, while the halogen atoms can participate in various cross-coupling reactions.

The synthesis of functionalized biphenyl compounds is a significant area of research, and this compound can be a key starting material in this context. The amino group can be readily converted into other functional groups, and the carbon-halogen bonds provide handles for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction is a powerful tool for creating new C-C bonds between an organohalide and an organoboron compound. nih.gov

A practical example of this is the synthesis of N-(3′-Chloro-4′-fluorobiphenyl-4-yl)furan-2-carboxamide. nih.gov In this synthesis, a related bromo-functionalized precursor, N-(4-bromophenyl)furan-2-carboxamide, undergoes a Suzuki-Miyaura cross-coupling with an appropriate arylboronic acid in the presence of a palladium catalyst to yield the desired substituted biphenyl product. nih.gov This demonstrates how the halogenated biphenyl core can be elaborated to introduce further chemical diversity.

Table 1: Example of a Substituted Biphenyl Derivative Synthesized via Suzuki-Miyaura Coupling

Starting MaterialReagentProduct
N-(4-bromophenyl)furan-2-carboxamide(3-Chloro-4-fluorophenyl)boronic acidN-(3′-Chloro-4′-fluorobiphenyl-4-yl)furan-2-carboxamide

This table illustrates a representative Suzuki-Miyaura cross-coupling reaction to form a complex biphenyl derivative.

The amine functionality of this compound is a key feature that allows for its incorporation into more complex ring systems, including polycyclic and heterocyclic structures. Amino groups are common precursors for the formation of nitrogen-containing heterocycles, which are prevalent in many functional materials. nih.gov

For instance, research on the synthesis of 3-aryl-5-aminobiphenyl substituted nih.govmdpi.comimrpress.comtriazolo[4,3-c]quinazolines showcases the utility of aminobiphenyl scaffolds in constructing intricate fluorescent molecules. mdpi.com Although this study does not use this compound directly, the synthetic strategy highlights the potential of aminobiphenyl derivatives to serve as foundational units for building complex, fused heterocyclic systems through sequential reactions. nih.govmdpi.com The general approach often involves the reaction of the amino group to form an initial heterocyclic ring, which can then undergo further cyclization reactions to build the complete polycyclic system.

Precursor for Advanced Materials and Specialty Chemicals

The unique combination of a biphenyl core, halogen substituents, and an amine group in this compound suggests its potential as a precursor for a variety of advanced materials and specialty chemicals.

While specific studies on the use of this compound in polymer chemistry are not widely documented, the presence of halogen atoms in its structure is noteworthy. Halogenated compounds are known to be incorporated into polymers to enhance their flame retardant properties. youtube.com The mechanism of flame retardancy often involves the halogen atoms acting as radical scavengers in the gas phase during combustion, thereby interrupting the fire cycle.

Furthermore, the bifunctional nature of this compound (with its amine group and potential for further functionalization) suggests it could be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The polymerization of aniline (B41778) derivatives is a known method for producing conjugated polymers with interesting electronic properties. acs.org The rigid biphenyl unit would likely impart thermal stability to the resulting polymer backbone.

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and important class of synthetic colorants. imrpress.comunb.ca The synthesis of an azo dye typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich coupling component, such as another amine or a phenol. nih.govyoutube.com

Given that this compound is a primary aromatic amine, it could potentially be used as the diazo component in the synthesis of novel azo dyes. The resulting dyes would incorporate the chloro-fluoro-biphenyl moiety, which could influence their color, solubility, and fastness properties. The specific shade of the dye would depend on the nature of the coupling component used. researchgate.net

Table 2: General Reaction for Azo Dye Synthesis

Reactant 1 (Diazo Component)Reactant 2 (Coupling Component)Product
Primary Aromatic Amine (e.g., this compound)Electron-rich Aromatic Compound (e.g., Phenol, Aniline derivative)Azo Dye

This table outlines the general reactants involved in the synthesis of azo dyes, a potential application for this compound.

The rigid, rod-like structure of the biphenyl unit is a common feature in many liquid crystalline materials. scilit.comossila.com The introduction of substituents, such as the chloro, fluoro, and amino groups in this compound, can influence the mesomorphic properties of the resulting molecules, such as the temperature range of the liquid crystal phase. While this specific compound may not be a liquid crystal itself, it can serve as a key building block for more complex liquid crystalline molecules.

In the realm of organic electronics, halogenated organic compounds are of interest for the development of organic semiconductors. sigmaaldrich.comnih.gov The introduction of halogens can modulate the electronic properties of the material, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemmethod.com The biphenyl core of this compound provides a conjugated system that is essential for charge transport, and the amine group offers a site for further modification to fine-tune the electronic properties for applications in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). chemmethod.com

Synthesis of Novel Organic Frameworks and Networks

Porous organic polymers (POPs) and covalent organic frameworks (COFs) are classes of materials characterized by their high surface areas and tunable pore structures, making them suitable for applications in gas storage, separation, and catalysis. The synthesis of these materials often relies on the use of rigid, geometrically defined building blocks that can be linked together to form extended networks. Arylamines are frequently employed as monomers in the synthesis of nitrogen-containing porous polymers. rsc.orgnih.gov

While direct reports on the use of this compound in the synthesis of POPs or COFs are not prevalent in the current literature, its structural features suggest its potential as a valuable monomer. The amine group can participate in condensation reactions with aldehydes or other suitable linkers to form imine-based frameworks. The biphenyl core provides rigidity to the resulting polymer backbone, which is a crucial factor for establishing permanent porosity.

Furthermore, the presence of chloro and fluoro substituents on the biphenyl rings can influence the properties of the resulting framework. These halogen atoms can affect the electronic nature of the polymer, potentially enhancing its affinity for specific guest molecules. Additionally, the halogen atoms may serve as sites for post-synthetic modification, allowing for the introduction of further functionalities into the porous material. kaust.edu.sa The dissymmetry of the molecule could also lead to the formation of chiral porous networks if used in conjunction with other chiral building blocks.

Design and Synthesis of Ligands for Catalysis

The development of novel ligands is central to advancing the field of homogeneous catalysis. The electronic and steric properties of a ligand play a critical role in determining the activity, selectivity, and stability of the resulting metal catalyst. Substituted biphenyls are a common scaffold for the design of privileged ligands for a variety of transition metal-catalyzed reactions. rsc.org

Chiral Ligands for Asymmetric Organic Reactions

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. A key strategy for achieving this is through asymmetric catalysis, which often employs chiral ligands to control the stereochemical outcome of a reaction. Axially chiral biaryl compounds, where rotation around the biphenyl C-C bond is restricted, are a prominent class of chiral ligands.

Although the synthesis of chiral ligands specifically from this compound has not been explicitly detailed, the parent biphenylamine structure is a precursor to important ligand classes. For instance, the amine group can be transformed into a variety of other functional groups, such as phosphines or oxazolines, which are known to coordinate with transition metals. The presence of substituents at the 3 and 3' positions of the biphenyl core is crucial for inducing axial chirality. The chloro and amino groups in this compound could potentially be exploited to create the necessary steric hindrance to restrict bond rotation, leading to the formation of atropisomeric ligands. The development of P-chiral phosphorus ligands, for example, has been shown to be effective in challenging cross-coupling reactions. tcichemicals.com

Ligands for Transition Metal-Catalyzed Transformations

Biphenyl-based phosphine (B1218219) ligands are widely used in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. acs.org The electronic properties of the biphenyl backbone can significantly influence the catalytic activity. The presence of electron-withdrawing groups, such as fluorine and chlorine, in this compound can impact the electron density at the metal center of a derived catalyst.

The amine functionality of this compound offers a convenient handle for the introduction of phosphine groups via standard synthetic transformations. The resulting phosphine ligand would possess a unique electronic profile due to the halogen substituents. This could lead to catalysts with altered reactivity and selectivity compared to those derived from unsubstituted or differently substituted biphenylamines. For instance, in some catalytic systems, electron-deficient ligands can promote reductive elimination, a key step in many cross-coupling cycles.

Contributions to Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry involves the study of non-covalent interactions and their use in the construction of well-defined, functional molecular assemblies. Halogen bonding is an increasingly important non-covalent interaction that can be used to direct the self-assembly of molecules in the solid state. acs.orgacs.org The chlorine and fluorine atoms of this compound can act as halogen bond donors, while the amine group can act as a hydrogen bond donor or acceptor.

The interplay of these different non-covalent interactions could lead to the formation of interesting and complex supramolecular architectures. For example, the molecule could self-assemble into one-dimensional tapes, two-dimensional sheets, or more intricate three-dimensional networks. The specific arrangement of the molecules in the solid state would be dictated by the relative strengths and directionality of the various intermolecular forces. While the self-assembly of this specific compound has not been reported, studies on other halogenated biphenyl derivatives have demonstrated the potential for forming complex supramolecular structures. nih.gov The ability to control the solid-state packing of organic molecules is important for the design of materials with specific optical or electronic properties.

Future Research Directions and Unresolved Challenges for Halogenated Biphenyl Amines

Innovation in Green and Sustainable Synthetic Routes for 3'-Chloro-4-fluorobiphenyl-3-amine

The development of environmentally friendly synthetic methods is a paramount goal in modern chemistry. For this compound and related compounds, future research will concentrate on green chemistry principles to minimize waste and hazardous substance use. Key areas of innovation include:

Atom-Economical Transformations: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This involves moving away from traditional multi-step syntheses towards more streamlined, one-pot reactions.

Earth-Abundant Metal Catalysis: Replacing precious metal catalysts (like palladium) commonly used in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with catalysts based on more abundant and less toxic metals such as iron, copper, or nickel. smolecule.com

Benign Solvents: Shifting from volatile organic solvents to greener alternatives like water, supercritical fluids, or bio-based solvents. smolecule.com Aqueous Suzuki coupling reactions, for instance, have shown promise for the synthesis of fluorinated biphenyl (B1667301) derivatives at room temperature. researchgate.net

Biocatalysis: Employing enzymes as catalysts for the synthesis of chiral amines, offering high selectivity under mild reaction conditions and reducing the reliance on traditional chemical methods. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches
ParameterTraditional SynthesisGreen/Sustainable Synthesis
CatalystPrecious metals (e.g., Palladium)Earth-abundant metals (e.g., Iron, Copper) or Biocatalysts
SolventsVolatile organic compounds (VOCs)Water, bio-solvents, supercritical fluids
Atom EconomyOften lower due to multi-step processesHigher, with a focus on one-pot reactions
Waste GenerationSignificantMinimized

Exploration of Novel Reactivity and Unconventional Transformations of the Biphenyl Amine

Understanding the full reactive potential of this compound is crucial for its application as a versatile building block. Future studies will likely explore beyond its known reactions, such as substitution, oxidation, reduction, and coupling. smolecule.com Unconventional transformations could reveal new synthetic pathways and lead to novel molecular architectures.

Research could focus on:

C-H Activation: Directly functionalizing the carbon-hydrogen bonds on the biphenyl scaffold to introduce new functional groups without the need for pre-functionalized starting materials.

Photoredox Catalysis: Using visible light to initiate novel chemical transformations, enabling reactions that are difficult to achieve through traditional thermal methods.

Flow Chemistry: Performing reactions in continuous flow systems, which can offer better control over reaction parameters, improved safety, and the ability to scale up reactions more efficiently.

Mechanochemistry: Utilizing mechanical force to induce chemical reactions, often in the absence of solvents, presenting a highly sustainable synthetic approach.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery

Retrosynthetic Planning: AI algorithms can analyze the structure of a target molecule and propose novel and efficient synthetic pathways, potentially identifying routes that are non-intuitive to human chemists. acs.orgnih.gov

Predictive Modeling: ML models can be trained on existing chemical data to predict the properties and reactivity of new, undiscovered derivatives of this compound. digitellinc.comsemanticscholar.org This allows for the in silico screening of vast chemical spaces to identify candidates with desired characteristics.

Reaction Optimization: AI can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts, saving time and resources. agchemigroup.eu Bayesian optimization, for example, has been successfully used for this purpose. agchemigroup.eu

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties, opening up possibilities for discovering novel compounds based on the biphenyl amine scaffold.

Table 2: Applications of AI/ML in Chemical Research
AI/ML ApplicationDescriptionPotential Impact on Biphenyl Amine Research
RetrosynthesisPredicting synthetic routes for a target molecule.Discovery of more efficient and sustainable syntheses for derivatives.
Property PredictionEstimating the physical, chemical, and biological properties of molecules.Rapid screening of potential candidates for specific applications.
Reaction OptimizationFinding the best conditions for a chemical reaction.Improved yields and purity of synthesized compounds.
Generative ModelsDesigning new molecules with desired properties.Creation of novel biphenyl amine structures with enhanced functionalities.

Advancements in In Situ Spectroscopic Techniques for Reaction Monitoring and Control

Real-time monitoring of chemical reactions provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. The application of advanced in situ spectroscopic techniques to the synthesis of this compound can lead to a deeper understanding and better control of the synthetic process.

Future research will likely involve the increased use of:

In Situ NMR and FTIR Spectroscopy: To continuously monitor the concentration of reactants, products, and intermediates throughout the course of a reaction.

Raman Spectroscopy: For non-invasive monitoring of reactions, particularly in heterogeneous systems or under high pressure.

Process Analytical Technology (PAT): Integrating these spectroscopic techniques into automated synthesis platforms to enable real-time control and optimization of reaction conditions.

These techniques will be instrumental in unraveling complex reaction pathways and in the development of robust and reproducible synthetic protocols.

Emerging Applications in Cutting-Edge Chemical Technologies (strictly excluding prohibited areas)

The unique electronic and structural properties of halogenated biphenyl amines suggest their potential use in a variety of advanced technologies. Research is ongoing to explore their applications in:

Materials Science: As building blocks for organic semiconductors, liquid crystals, and organic light-emitting diodes (OLEDs). smolecule.com The biphenyl core provides a rigid and planar structure that can facilitate charge transport. nih.govresearchgate.net

Catalysis: As ligands for transition metal catalysts or as organocatalysts themselves. researchgate.net The electronic properties of the molecule can be tuned by modifying the halogen substitution pattern.

Supramolecular Chemistry: In the design of self-assembling systems and molecular sensors, where the specific arrangement of functional groups can lead to highly ordered structures with unique recognition properties.

Synergistic Approaches Combining Experimental and Advanced Computational Methodologies

The combination of experimental research with high-level computational modeling offers a powerful approach to understanding and predicting chemical phenomena. For this compound, this synergy can be used to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing insights that are often difficult to obtain through experiments alone. rsc.org

Predict Spectroscopic Properties: Computational methods can predict NMR, IR, and other spectral data, aiding in the characterization of new compounds.

Rational Design of New Molecules: By computationally modeling the properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, making the discovery process more efficient.

This integrated approach, where computational predictions guide experimental work and experimental results validate and refine computational models, will be a key driver of innovation in the study of halogenated biphenyl amines.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsLimitations
Nitration/Reduction65–75HNO₃, H₂SO₄, Pd/C, H₂Requires strict pH control
Suzuki Coupling50–60Pd(PPh₃)₄, K₂CO₃, DMFSensitivity to oxygen

How do computational methods like DFT aid in predicting the electronic properties of this compound, and what are the limitations of these models?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP functional) can predict:

  • Electron distribution : Fluorine’s electronegativity reduces electron density on the biphenyl ring .
  • Reactivity hotspots : Chlorine at the 3' position increases susceptibility to nucleophilic attack .
    Limitations :
  • Basis set dependence : Smaller basis sets may underestimate van der Waals interactions.
  • Solvent effects : Implicit solvent models (e.g., PCM) may not fully replicate experimental conditions .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Basic Research Question

  • ¹H/¹³C NMR :
    • Aromatic protons : Doublet of doublets (~6.8–7.4 ppm) due to fluorine coupling .
    • NH₂ group : Broad singlet at ~4.5 ppm (D₂O exchange confirms amine presence) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 235.6 (C₁₂H₈ClF₂N⁺) .
  • IR Spectroscopy : N-H stretch at ~3350 cm⁻¹ and C-F stretch at ~1220 cm⁻¹ .

What strategies can resolve discrepancies in reported solubility or stability data for halogenated biphenylamines?

Advanced Research Question
Contradictory data (e.g., solubility in ethanol vs. DMF ) may arise from:

  • Purity variations : Use HPLC to confirm compound purity (>95%).
  • Crystallinity : Powder X-ray diffraction (PXRD) identifies polymorphic forms affecting solubility.
  • Accelerated stability studies : Expose samples to humidity/light and monitor degradation via TLC or LC-MS .

What are the primary applications of this compound in medicinal chemistry research?

Basic Research Question

  • Drug intermediates : Used in kinase inhibitor synthesis (e.g., quinazoline derivatives targeting EGFR) .
  • Fluorescent probes : The amine group allows conjugation to biomolecules for cellular imaging .

How do chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

  • Electron-withdrawing effects : Fluorine deactivates the ring, directing electrophiles to the chloro-substituted position.
  • Mechanistic studies : DFT calculations show lower activation energy for Buchwald-Hartwig amination at the 3'-chloro site .
  • Experimental validation : X-ray crystallography of Pd intermediates confirms regioselectivity .

What critical safety considerations apply when handling this compound?

Basic Research Question

  • Toxicity : Suspected mutagenicity; use fume hoods and PPE .
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent amine oxidation .

What in silico approaches predict the environmental fate or toxicity of this compound?

Advanced Research Question

  • QSAR models : Predict bioaccumulation potential (logP ~3.2) .
  • Ecotoxicity : EPI Suite estimates LC50 for fish (0.1–1 mg/L), suggesting moderate aquatic toxicity. Validate via zebrafish embryo assays .

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